Rubescensin A

Catalog No.
S612410
CAS No.
28957-10-0
M.F
C20H28O6
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rubescensin A

CAS Number

28957-10-0

Product Name

Rubescensin A

IUPAC Name

9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one

Molecular Formula

C20H28O6

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C20H28O6/c1-9-10-4-5-11-18-8-26-20(25,19(11,14(9)22)15(10)23)16(24)13(18)17(2,3)7-6-12(18)21/h10-13,15-16,21,23-25H,1,4-8H2,2-3H3

InChI Key

SDHTXBWLVGWJFT-UHFFFAOYSA-N

SMILES

CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C

Synonyms

lasidonin, oridonin, oridonin, (1alpha,5alpha,6alpha,7beta,8beta,9alpha,10beta,13beta,14S)-isomer, oridonin, (1alpha,6beta,7alpha,11alpha)-isomer, oridonin, (1alpha,6beta,7alpha,11beta)-isomer

Canonical SMILES

CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C

Rubescensin A is a naturally occurring compound belonging to the class of diterpenoids, which are characterized by their complex structures and diverse biological activities. It is primarily isolated from the plant species Rabdosia rubescens, known for its medicinal properties in traditional Chinese medicine. The compound exhibits a unique molecular structure that contributes to its various biological functions and therapeutic potentials.

, leading to the formation of various derivatives. These reactions include:

  • Oxidation: This process can yield oxidized derivatives of Rubescensin A, which may exhibit altered biological activities.
  • Reduction: Reduction reactions can convert Rubescensin A into reduced forms, potentially enhancing its pharmacological properties.
  • Substitution: The compound can also participate in nucleophilic substitution reactions, resulting in substituted derivatives that may have distinct functional characteristics.

These chemical transformations are crucial for understanding the reactivity and potential modifications of Rubescensin A in synthetic chemistry.

Rubescensin A has been studied for its significant biological activities, including:

  • Antimicrobial Properties: Research indicates that Rubescensin A possesses antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Activity: The compound has shown potential in reducing inflammation, which could be beneficial in treating inflammatory diseases.
  • Antitumor Effects: Preliminary studies suggest that Rubescensin A may inhibit cancer cell proliferation, indicating its potential as an anticancer agent .

These biological activities highlight the therapeutic potential of Rubescensin A in medicine.

The synthesis of Rubescensin A can be achieved through various methods:

  • Natural Extraction: The most common method involves extracting the compound from Rabdosia rubescens using solvents like ethanol or methanol.
  • Chemical Synthesis: Synthetic approaches have been developed to create Rubescensin A in the laboratory. These methods often involve multi-step reactions that construct the complex molecular framework characteristic of diterpenoids .

Both extraction and synthesis methods are essential for obtaining Rubescensin A for research and potential therapeutic applications.

Rubescensin A has several applications, particularly in pharmacology and natural product chemistry:

  • Pharmaceutical Development: Due to its biological activities, Rubescensin A is being explored as a lead compound for developing new drugs targeting microbial infections and cancer.
  • Natural Remedies: Its use in traditional medicine underscores its importance as a natural remedy for various ailments.
  • Research Tool: The compound serves as a valuable tool in biochemical research to study diterpenoid functions and interactions .

Interaction studies involving Rubescensin A focus on its mechanisms of action and how it interacts with biological systems:

  • Protein Binding Studies: Investigations into how Rubescensin A binds to specific proteins can reveal insights into its therapeutic mechanisms.
  • Synergistic Effects: Research has explored the synergistic effects of Rubescensin A when combined with other compounds, potentially enhancing its efficacy against diseases.

These studies are crucial for understanding how Rubescensin A can be effectively utilized in therapeutic contexts.

Rubescensin A shares structural and functional similarities with several other diterpenoids. Some notable compounds include:

CompoundSourceBiological Activity
Rubescensin BRabdosia rubescensAntimicrobial, anti-inflammatory
Diterpenoid CVarious plantsAntitumor, antioxidant
Diterpenoid DRabdosia rubescensAnti-inflammatory, analgesic

Uniqueness of Rubescensin A

Rubescensin A is unique due to its specific structural features and potent biological activities compared to other similar compounds. Its distinct molecular configuration allows it to interact with biological targets in ways that may not be possible for other diterpenoids. This uniqueness positions Rubescensin A as a valuable compound for further research and potential therapeutic development.

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Wikipedia

Oridonin

Dates

Modify: 2024-04-14

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